molecular formula C7H8BrN B1330608 2-Bromo-N-methylaniline CAS No. 6832-87-7

2-Bromo-N-methylaniline

Cat. No. B1330608
CAS RN: 6832-87-7
M. Wt: 186.05 g/mol
InChI Key: SMVIAQFTVWDWDS-UHFFFAOYSA-N
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Description

2-Bromo-N-methylaniline is a chemical compound with the molecular formula BrC6H4NHCH3 . It can be synthesized via the reduction of 2-bromoformylanilide . This compound can be used to synthesize benzimidazole derivatives, via one pot N-arylation of amides/cyclic amides in the presence of copper iodide nanoparticles . It can also be used in the synthesis of alkyltelluro-substituted aromatic amines, which can show radical trapping ability .


Synthesis Analysis

The synthesis of 2-Bromo-N-methylaniline can be achieved via the reduction of 2-bromoformylanilide . It can also be used to synthesize benzimidazole derivatives through a one-pot N-arylation of amides/cyclic amides in the presence of copper iodide nanoparticles .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methylaniline consists of a bromine atom (Br) attached to a benzene ring (C6H4), which is further connected to a methylamine group (NHCH3) . The exact molecular structure can be represented by the SMILES string: CNc1ccccc1Br .


Chemical Reactions Analysis

2-Bromo-N-methylaniline can participate in various chemical reactions. For instance, it can be used to synthesize benzimidazole derivatives through a one-pot N-arylation of amides/cyclic amides in the presence of copper iodide nanoparticles . Additionally, it can also be used in the synthesis of alkyltelluro-substituted aromatic amines .


Physical And Chemical Properties Analysis

2-Bromo-N-methylaniline has a molecular weight of 186.05 g/mol . It has a density of 1.589 g/mL at 25 °C and a boiling point of 107-109 °C/12 mmHg . The compound has a refractive index of n20/D 1.6070 . In terms of its chemical properties, it has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

2-Bromo-N-methylaniline: is utilized in the synthesis of benzimidazole derivatives . This process involves a one-pot N-arylation of amides or cyclic amides, facilitated by copper iodide nanoparticles . Benzimidazole compounds are significant due to their diverse pharmacological properties, including antifungal, antiviral, and anticancer activities.

Preparation of Alkyltelluro-Substituted Aromatic Amines

This compound serves as a precursor in the synthesis of alkyltelluro-substituted aromatic amines . These amines exhibit radical trapping abilities, which can be valuable in studying oxidative stress-related processes and developing novel antioxidants.

Safety and Hazards

2-Bromo-N-methylaniline is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed (H302) and causes serious eye irritation (H319) . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Mechanism of Action

Target of Action

It is known to be used in the synthesis of benzimidazole derivatives and alkyltelluro-substituted aromatic amines , which suggests that it may interact with enzymes or receptors involved in these pathways.

Mode of Action

It is used in the synthesis of benzimidazole derivatives via one-pot n-arylation of amides/cyclic amides in the presence of copper iodide nanoparticles . This suggests that it may act as a precursor molecule in these reactions, contributing its bromine atom and methylamino group to the formation of the final product.

Pharmacokinetics

Its physical properties such as its density (1589 g/mL at 25 °C) and boiling point (107-109 °C/12 mmHg) can influence its pharmacokinetic behavior.

Result of Action

Its role in the synthesis of benzimidazole derivatives and alkyltelluro-substituted aromatic amines suggests that it may contribute to the biological activities of these compounds.

Action Environment

The action of 2-Bromo-N-methylaniline can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its boiling point . Additionally, its reactivity may be influenced by the presence of other chemicals in the environment, such as the copper iodide nanoparticles used in the synthesis of benzimidazole derivatives .

properties

IUPAC Name

2-bromo-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVIAQFTVWDWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80318993
Record name 2-Bromo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-methylaniline

CAS RN

6832-87-7
Record name 6832-87-7
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Record name 2-Bromo-N-methylaniline
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Record name 2-Bromo-N-methylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Bromo-N-methylaniline in the synthesis of 1,3-benzazaphospholes?

A1: 2-Bromo-N-methylaniline serves as a crucial intermediate in a multi-step synthesis of N-Methyl-1,3-benzazaphospholes. [, ] This process involves the following:

  1. Phosphorylation: 2-Bromo-N-methylaniline is reacted with triethyl phosphite in the presence of a palladium catalyst to form the corresponding 2-phosphono-N-methylaniline. []
  2. Reduction: The phosphine group is then reduced using lithium aluminum hydride (LiAlH4), yielding the desired N-methyl-2-phosphinoaniline. []
  3. Cyclization: Finally, the N-methyl-2-phosphinoaniline undergoes cyclocondensation with dimethylformamide dimethylacetal (DMFA) to form the target N-Methyl-1,3-benzazaphosphol. []

Q2: Why is this synthetic route to benzazaphospholes considered advantageous?

A2: This particular synthetic route, utilizing 2-Bromo-N-methylaniline, offers several advantages:

  • Avoidance of Chromatography: Directly reducing 2-phosphono-formanilides with LiAlH4 produces a mixture of the desired 1,2-unsubstituted benzazaphospholes and N-methyl-2-phosphinoanilines. This mixture necessitates chromatographic separation, which can be tedious and time-consuming. Utilizing 2-Bromo-N-methylaniline bypasses this separation step, streamlining the synthesis. []
  • Controlled Ring Substitution: Starting with 2-Bromo-N-methylaniline ensures the final benzazaphosphol has the desired N-methyl substitution, which can be crucial for its coordination properties and potential applications. []

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